molecular formula C17H12N2O B15151613 1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one

1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one

Cat. No.: B15151613
M. Wt: 260.29 g/mol
InChI Key: UJJUKZPBUMCSJZ-UHFFFAOYSA-N
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Description

1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one is an organic compound that features both pyridine and quinoline moieties These structures are known for their aromatic properties and are often found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with 2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline and dihydropyridine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction could produce 1,2-dihydroquinoline.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one is not well-documented. similar compounds often interact with biological targets such as enzymes or receptors. The compound’s structure suggests it could inhibit specific enzymes or bind to receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one: Features both pyridine and quinoline moieties.

    1-(4-Pyridinyl)-3-(2-pyridinyl)-2-propen-1-one: Contains two pyridine rings.

    1-(4-Quinolinyl)-3-(2-quinolinyl)-2-propen-1-one: Contains two quinoline rings.

Uniqueness

This compound is unique due to its combination of pyridine and quinoline moieties, which may confer distinct chemical and biological properties compared to compounds with only pyridine or quinoline rings.

Properties

IUPAC Name

1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJUKZPBUMCSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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